molecular formula C14H10F2N2OS B2855447 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide CAS No. 1043320-52-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide

Cat. No. B2855447
CAS RN: 1043320-52-0
M. Wt: 292.3
InChI Key: VDEGOLOMPFJYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, imaging, and diagnostics. DFB is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP) and has shown promising results in preclinical studies.

Mechanism of Action

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide targets the PARP enzyme, which plays a crucial role in repairing damaged DNA. PARP inhibitors like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide block the activity of PARP, leading to the accumulation of DNA damage and ultimately cell death. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been found to be highly selective for PARP and has minimal off-target effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been shown to induce DNA damage and cell death in cancer cells. In addition, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been found to enhance the effects of chemotherapy and radiation therapy in preclinical studies. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has also been evaluated for its potential use in imaging and diagnostics, as it can be labeled with radioactive isotopes for PET imaging.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be easily synthesized and is commercially available. However, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide. One area of interest is the development of combination therapies using N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide and other anticancer agents. Another future direction is the optimization of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide derivatives with improved pharmacological properties. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be further evaluated for its potential use in imaging and diagnostics. Overall, the research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has shown promising results and has the potential to lead to new cancer therapies and diagnostic tools.

Synthesis Methods

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds that are subsequently coupled to form the final product. The detailed synthesis method and characterization of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide have been reported in scientific literature.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide have been found to be effective in targeting cancer cells that have defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has shown potent antitumor activity in preclinical studies and has been evaluated in clinical trials for various types of cancer.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c1-7-8(2)20-14(10(7)6-17)18-13(19)9-3-4-11(15)12(16)5-9/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGOLOMPFJYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.